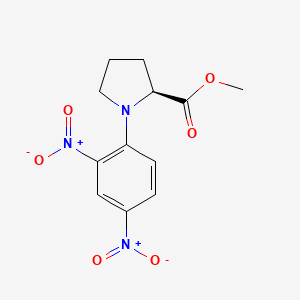
methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C12H13N3O6 and its molecular weight is 295.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H12N4O4
- Molecular Weight : 252.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds, including those with dinitrophenyl groups, exhibit significant antimicrobial activity. For example, a study demonstrated that related compounds showed minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis as low as 0.78 µg/mL .
Anticancer Properties
Pyrrolidine derivatives have been evaluated for their anticancer properties. A notable study found that certain modifications to the pyrrolidine structure enhanced cytotoxicity against various cancer cell lines, including A549 lung cancer cells. The presence of the dinitrophenyl group was linked to increased activity against these cell lines .
The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways. Molecular docking studies suggest that the compound binds effectively to enoyl-ACP reductase, an enzyme critical for mycolic acid biosynthesis in Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of pyrrolidine derivatives and tested their efficacy against drug-resistant strains of bacteria. The results indicated that compounds similar to this compound displayed potent activity against multidrug-resistant Staphylococcus aureus with MIC values ranging from 0.5 to 1.0 µg/mL .
Case Study 2: Anticancer Activity
In vitro studies on modified pyrrolidine derivatives demonstrated significant anticancer effects. For instance, a derivative with a similar structure reduced the viability of A549 cells by approximately 63% at a concentration of 10 µM . The structure-activity relationship highlighted the importance of the dinitrophenyl moiety in enhancing cytotoxic effects.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H13N3O6 |
|---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H13N3O6/c1-21-12(16)10-3-2-6-13(10)9-5-4-8(14(17)18)7-11(9)15(19)20/h4-5,7,10H,2-3,6H2,1H3/t10-/m0/s1 |
InChI Key |
SLQCEFKHJIDSBB-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















